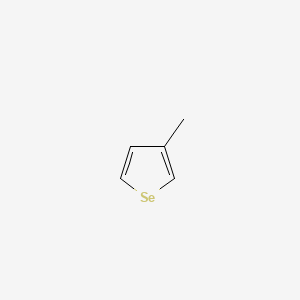

3-Methylselenophene

説明

3-Methylselenophene is a compound that has been synthesized and studied for its electropolymerization properties . It has been used in the creation of polyselenophenes, which exhibit several special properties and potential advantages over polythiophenes and have been extensively employed in organic electronics .

Synthesis Analysis

3-Methylselenophene was synthesized by a simple procedure . Its electropolymerization was comparatively investigated by employing different electrolyte systems, namely, CH2Cl2–Bu4NPF6, CH2Cl2–BFEE (boron trifluoride diethyl etherate), and ionic liquid BmimPF6 .Chemical Reactions Analysis

The electropolymerization behavior of 3-Methylselenophene and the structure, morphology, redox activity and stability, and optoelectronic and electrochromic properties of the electrosynthesized material are significantly affected by the electrolyte used .Physical And Chemical Properties Analysis

The as-formed poly(3-methylselenophene) films from all three electrolytes displayed several mutual characteristics, such as similar chain structures, insolubility in common solvents, electrical conductivity of 10−4 to 10−2 S cm−1, good redox activity and stability superior to polyselenophene, and electrochromic nature from yellow brown in the reduced form to dark gray upon oxidation .科学的研究の応用

Electropolymerization and Optoelectronic Properties

3-Methylselenophene (3MeS) has been a subject of interest in the field of organic electronics. A study by Lu et al. (2015) explored the electropolymerization of 3MeS using different electrolyte systems. The research found that the electrolyte significantly affects the structure, morphology, and optoelectronic properties of the resulting poly(3-methylselenophene) (P3MeS) films. These films displayed characteristics such as electrical conductivity, good redox activity and stability, and electrochromic nature, indicating potential applications in organic electronics (Lu et al., 2015).

Electrochemical Behavior

Another study by Merlet et al. (1988) described the electrochemical behavior of poly(3-methylselenophene) in acetonitrile. The research involved techniques like cyclic voltammetry and chronocoulometry to assess the polymer’s response time and stability. This study suggested that poly(3-methylselenophene) holds promise for potential applications due to its favorable electrochemical properties (Merlet et al., 1988).

Polymer Synthesis and Conductivity

Dian et al. (1986) researched the electrochemical synthesis of polythiophenes and polyselenophenes, including poly(3-methylselenophene) (PMeS). They found that these polymers are electrical conductors and can undergo reversible color changes, suggesting their utility in applications like electrochromic devices (Dian et al., 1986).

Hybrid Polymer Design and Performance

In 2020, Hu et al. designed a novel 3-methylselenophene-EDOT hybrid polymer, showcasing its high conductivity, excellent electrochemical stability, and noticeable color changes upon oxidation. This research indicates the potential of such hybrid polymers in applications like electrochromic devices and organic electronics (Hu et al., 2020).

Thermoelectric Properties

Research by Lu et al. (2013) focused on the thermoelectric performances of various types of polyselenophene, including those copolymerized with 3-methylthiophene. They discovered that polyselenophenes exhibit high Seebeck coefficients and improved electrical conductivity when copolymerized, suggesting potential applications in thermoelectric materials (Lu et al., 2013).

特性

IUPAC Name |

3-methylselenophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Se/c1-5-2-3-6-4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBHGKRVIRJVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[Se]C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515439 | |

| Record name | 3-Methylselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7559-43-5 | |

| Record name | 3-Methylselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

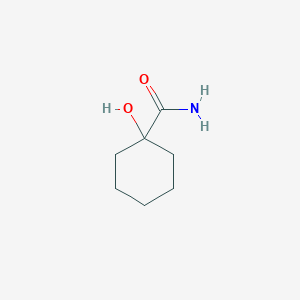

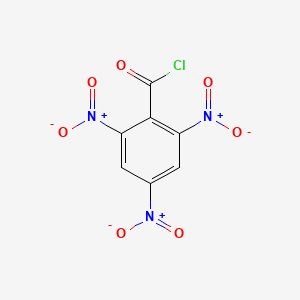

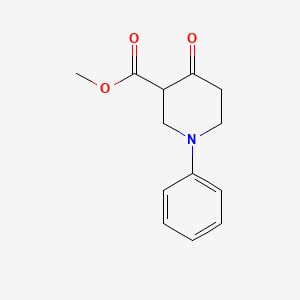

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione](/img/structure/B3056893.png)